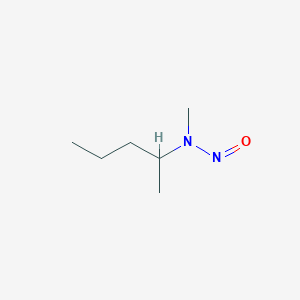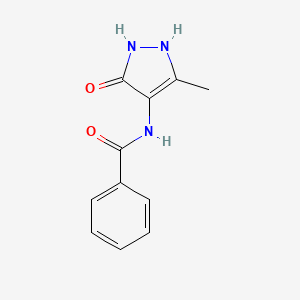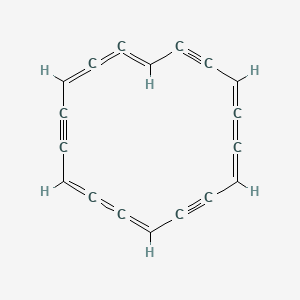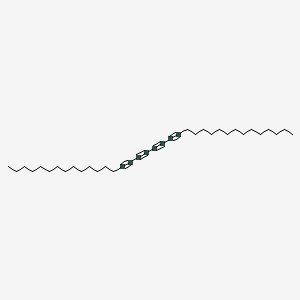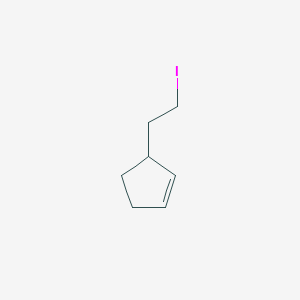
Cyclopentene, 3-(2-iodoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentene, 3-(2-iodoethyl)- is an organic compound that belongs to the class of cycloalkenes It is characterized by a cyclopentene ring with an iodoethyl substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentene, 3-(2-iodoethyl)- can be achieved through several methods. One common approach involves the reaction of cyclopentene with an iodoethyl reagent under specific conditions. For example, the reaction can be carried out using iodine and ethylene in the presence of a catalyst such as palladium or platinum. The reaction typically requires a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Cyclopentene, 3-(2-iodoethyl)- may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Industrial reactors and continuous flow systems may be employed to facilitate the production of this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Cyclopentene, 3-(2-iodoethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the iodoethyl group to other functional groups such as ethyl or hydroxyl groups.
Substitution: The iodoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3), potassium cyanide (KCN), or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Ethyl or hydroxyl derivatives.
Substitution: Azides, nitriles, or thiol derivatives.
Scientific Research Applications
Cyclopentene, 3-(2-iodoethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and cyclic structures.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentene, 3-(2-iodoethyl)- involves its interaction with various molecular targets and pathways. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The cyclopentene ring provides a stable framework that can undergo various transformations, making it a versatile intermediate in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentene: A simple cycloalkene without the iodoethyl substituent.
Cyclopentane: A saturated cyclic hydrocarbon with similar ring structure but lacking the double bond and iodoethyl group.
3-(2-Bromoethyl)cyclopentene: A brominated analog with similar reactivity but different halogen.
Uniqueness
Cyclopentene, 3-(2-iodoethyl)- is unique due to the presence of the iodoethyl group, which imparts distinct reactivity and chemical properties. The iodine atom is larger and more polarizable than other halogens, leading to different reaction pathways and products. This makes the compound valuable in specific synthetic applications where such properties are desired.
Properties
CAS No. |
161403-35-6 |
|---|---|
Molecular Formula |
C7H11I |
Molecular Weight |
222.07 g/mol |
IUPAC Name |
3-(2-iodoethyl)cyclopentene |
InChI |
InChI=1S/C7H11I/c8-6-5-7-3-1-2-4-7/h1,3,7H,2,4-6H2 |
InChI Key |
GNCQHSYFYQYNCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


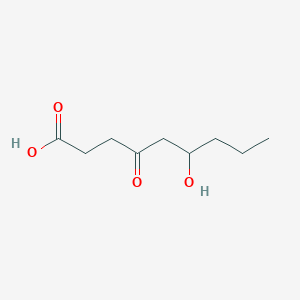
![tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281175.png)
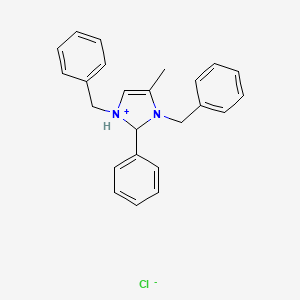
![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)
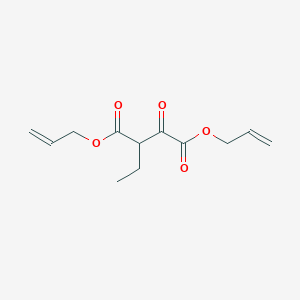
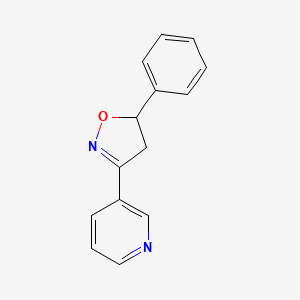
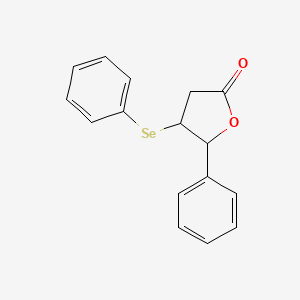
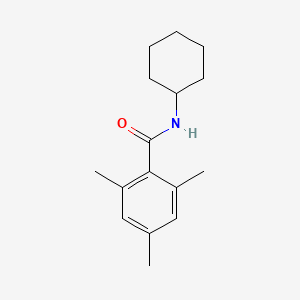
![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)
